molecular formula C12H14FNO2 B2942675 Ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate CAS No. 1706432-38-3

Ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No. B2942675
CAS RN: 1706432-38-3
M. Wt: 223.247
InChI Key: VQBGVLAOLXZXQN-UHFFFAOYSA-N
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Description

Ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate is a chemical compound with the CAS Number: 1706432-38-3 . It has a molecular weight of 223.25 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14FNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-4,6,9,14H,2,5,7H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate is a powder that is stored at room temperature .

Scientific Research Applications

Antibacterial Activity

Research into the antibacterial properties of quinoline derivatives, including ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate, has shown promising results. The structure-activity relationships of these compounds indicate their effectiveness against both Gram-positive and Gram-negative bacteria. The introduction of fluorine and other substituents into the quinoline ring enhances their antibacterial activity, making them potent alternatives to existing antibiotics (Koga et al., 1980), (Cooper et al., 1990).

Cancer Research

Ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate derivatives have also been explored for their potential in cancer research. A specific derivative has demonstrated significant cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. These compounds have shown to be potent inhibitors of VEGFR-2 and EGFR tyrosine kinases, which play crucial roles in cancer development and progression, highlighting their potential as anti-cancer agents (Riadi et al., 2021).

Synthesis and Characterization

The synthesis and characterization of ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate and its derivatives are crucial for the development of new pharmaceuticals. Various methodologies, including microwave-assisted synthesis and reactions catalyzed by metals like aluminium, have been optimized to improve the yield and purity of these compounds. These synthesis techniques are not only important for creating potential therapeutics but also for understanding the chemical properties and reactivity of these compounds (Bao-an, 2012), (Rádl, 1994).

Photophysical Properties

The photophysical properties of quinoline derivatives, including ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate, have been studied to understand their behavior under various conditions. These studies provide insights into the excited-state intramolecular charge transfer mechanisms and the influence of substituents on the photophysical properties of the compounds. Such research is fundamental for the development of quinoline-based photosensitizers and fluorescent markers (Cuquerella et al., 2004).

properties

IUPAC Name

ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-4,6,9,14H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBGVLAOLXZXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C=CC(=C2)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylate

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